
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound that features a chloro-substituted benzene ring, a sulfonamide group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-hydroxytetrahydrofuran in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzenesulfonyl chloride and 3-hydroxytetrahydrofuran.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzenesulfonyl chloride is added to a solution of 3-hydroxytetrahydrofuran and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound featuring a chloro-substituted benzene ring, a sulfonamide group, and a tetrahydrofuran moiety. It is unique because it has both chloro and tetrahydrofuran moieties, enhancing its chemical reactivity and potential for diverse applications. This compound has garnered interest in medicinal chemistry because of its potential biological activities.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry This compound can be a building block for synthesizing pharmaceuticals, especially those targeting certain enzymes or receptors.
- Biological Studies It can be used to study enzyme inhibition and protein-ligand interactions.
- Materials Science The compound’s unique structure makes it suitable for developing novel materials with specific properties, like polymers or coatings.
- Chemical Synthesis It serves as an intermediate in synthesizing more complex molecules, which facilitates developing new synthetic methodologies.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
- Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
- Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
- Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
- Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
- Oxidation: Formation of ketones or carboxylic acids.
- Reduction: Formation of primary or secondary amines.
- Substitution: Formation of substituted benzene derivatives.
Comparison to Similar Compounds
- 2-chloro-N-(methyl)benzenesulfonamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
- N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
This compound is unique due to the presence of both the chloro and tetrahydrofuran moieties, which enhance its chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Mechanism of Action
The mechanism of action of 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro and tetrahydrofuran moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(methyl)benzenesulfonamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is unique due to the presence of both the chloro and tetrahydrofuran moieties, which enhance its chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Biological Activity
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a chloro group, a benzenesulfonamide moiety, and a hydroxytetrahydrofuran unit. These structural elements contribute to its solubility and reactivity, influencing its biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that sulfonamides possess intrinsic antimicrobial properties. The presence of the sulfonamide group in this compound may confer similar effects, potentially inhibiting bacterial growth by interfering with folate synthesis pathways.
2. Anticancer Potential
Recent investigations have explored the efficacy of sulfonamide derivatives in cancer treatment. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
3. Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for metabolic processes. Detailed kinetic studies would be necessary to quantify the inhibitory effects and elucidate the mechanisms involved.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
- Case Study 1: A study examining a series of benzenesulfonamide derivatives demonstrated their ability to inhibit bacterial strains resistant to conventional antibiotics. The findings suggest that modifications to the benzenesulfonamide structure can enhance antimicrobial potency.
- Case Study 2: Research on sulfonamide analogs indicated potential anticancer activity through the induction of reactive oxygen species (ROS) and subsequent apoptosis in human breast cancer cells. The study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.
Research Findings
Recent research findings provide insights into the mechanisms underlying the biological activities of this compound:
Properties
IUPAC Name |
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXMQPQLJVNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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